molecular formula C10H15N5O3S B067628 Dbd-ED CAS No. 189373-41-9

Dbd-ED

Cat. No.: B067628
CAS No.: 189373-41-9
M. Wt: 285.33 g/mol
InChI Key: RDMBHRPODMXKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dbd-ED, also known as 4-N,N-Dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-benzofurazan, is a novel fluorescent labeling reagent . It is primarily used in liquid chromatography for the detection of carboxylic acids, including fatty acids and drugs containing carboxylic groups . Therefore, the primary targets of this compound are these carboxylic acid-containing compounds.

Mode of Action

This compound interacts with its targets (carboxylic acids) through a process known as derivatization. In this process, this compound reacts with the carboxylic acid group to form a fluorescent derivative . This derivative can then be detected using fluorescence spectroscopy, providing a sensitive and selective method for the analysis of carboxylic acid-containing compounds.

Result of Action

The primary result of this compound’s action is the formation of fluorescent derivatives of carboxylic acid-containing compounds. These derivatives can be detected and quantified using fluorescence spectroscopy, providing a sensitive and selective method for the analysis of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with N,N-dimethylaminosulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amides, which are stable and can be easily detected using fluorescence-based methods .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
  • 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole derivatives

Uniqueness

What sets 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole apart from similar compounds is its high specificity and stability when forming amides with carboxyl groups. This makes it particularly useful in applications requiring precise and reliable detection of carboxylic acids .

Properties

IUPAC Name

7-(2-aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3S/c1-15(2)19(16,17)8-4-3-7(12-6-5-11)9-10(8)14-18-13-9/h3-4,12H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMBHRPODMXKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399604
Record name DBD-ED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189373-41-9
Record name DBD-ED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.